molecular formula C10H6F3NO B159695 2-(Trifluoromethyl)quinolin-4-ol CAS No. 1701-18-4

2-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B159695
CAS No.: 1701-18-4
M. Wt: 213.16 g/mol
InChI Key: SUNAMHNJYSQUPL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C10H6F3NO. This compound is known for its unique chemical properties, which make it a valuable building block in various chemical syntheses and applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it an important compound in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinolin-4-ol typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinolinones, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)quinolin-4-ol is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNAMHNJYSQUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937735
Record name 2-(Trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1701-18-4
Record name 1701-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232494
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1701-18-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the presence of the trifluoromethyl (CF3) group significant in the context of this study?

A1: The research primarily investigates the influence of the trifluoromethyl (CF3) group on intermolecular interactions. The study highlights that incorporating a CF3 group into organic compounds, like 2-(Trifluoromethyl)quinolin-4-ol, can significantly impact their crystal packing and interactions with surrounding molecules. This is largely attributed to the fluorine atoms' ability to form close contacts (e.g., F⋯F, F⋯O, F⋯C, H⋯F, F⋯N) with other atoms []. The authors utilize Hirshfeld surface analysis to quantify these interactions and suggest that the high percentage of fluorine-mediated contacts observed in this compound (47%) could play a role in its binding affinity with biological targets, although this aspect would require further investigation.

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